FKBP12 PROTAC RC32

PROTAC FKBP12 degradation potency

FKBP12 PROTAC RC32 is a heterobifunctional proteolysis-targeting chimera composed of rapamycin conjugated to pomalidomide via a polyethylene glycol linker, recruiting the E3 ubiquitin ligase cereblon (CRBN) to FKBP12 for ubiquitin-proteasome-mediated degradation. Developed and characterized by researchers at Tsinghua University, RC32 is the most extensively validated FKBP12 degrader available, with peer-reviewed in vivo efficacy demonstrated across four species: mice, rats, Bama pigs, and rhesus monkeys.

Molecular Formula C75H107N7O20
Molecular Weight 1426.7 g/mol
Cat. No. B15609558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 PROTAC RC32
Molecular FormulaC75H107N7O20
Molecular Weight1426.7 g/mol
Structural Identifiers
InChIInChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68?,75-/m1/s1
InChIKeyXCSUEITWRRFFMN-PYQNWMRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FKBP12 PROTAC RC32: A Validated In Vivo Chemical Knockdown Tool Compound for FKBP12 Degradation from Mice to Non-Human Primates


FKBP12 PROTAC RC32 is a heterobifunctional proteolysis-targeting chimera composed of rapamycin conjugated to pomalidomide via a polyethylene glycol linker, recruiting the E3 ubiquitin ligase cereblon (CRBN) to FKBP12 for ubiquitin-proteasome-mediated degradation [1]. Developed and characterized by researchers at Tsinghua University, RC32 is the most extensively validated FKBP12 degrader available, with peer-reviewed in vivo efficacy demonstrated across four species: mice, rats, Bama pigs, and rhesus monkeys [1].

Why FKBP12 PROTACs Cannot Be Interchanged: Critical Differentiation of RC32 from dFKBP-1, MC-25B, and 22-SLF for Scientific Procurement


FKBP12-targeting degrader molecules employing PROTAC technology vary substantially in E3 ligase recruitment mechanism, linker chemistry, degradation potency, selectivity across the FKBP protein family, and pharmacological behavior in vivo. Substituting RC32 with the CRBN-based degrader dFKBP-1 would result in an approximately 33-fold loss of degradation potency (DC50 10 nM versus ~0.3 nM) [1]; using the DCAF16-recruiting degrader MC-25B (DC50 350 nM) or the FBXO22-dependent degrader 22-SLF (DC50 500 nM) would reduce potency by more than 1,000-fold . Critically, no other commercially available FKBP12-targeting PROTAC has demonstrated oral bioavailability, let alone efficacy in non-human primates—making RC32 the only degrader validated for global FKBP12 knockdown in large animal models [1].

FKBP12 PROTAC RC32: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Degradation Potency (DC50): RC32 vs dFKBP-1, MC-25B, and 22-SLF

RC32 achieves 50% FKBP12 protein degradation (DC50) at a concentration of approximately 0.3 nM after 12 hours of treatment in Jurkat cells [1]. In comparison, dFKBP-1—a CRBN-recruiting FKBP12 PROTAC employing the SLF ligand—exhibits a DC50 of 10 nM in MV4;11 cells . MC-25B, which recruits the DCAF16 E3 ligase, shows a DC50 of 0.35 µM (350 nM) . 22-SLF, an FBXO22-dependent degrader, has a DC50 of 0.5 µM (500 nM) .

PROTAC FKBP12 degradation potency DC50

Oral Bioavailability: RC32 vs Injection-Only FKBP12 PROTACs

RC32 efficiently degrades FKBP12 in mice when administered orally (60 mg/kg, twice per day for 2 days, delivered with food), demonstrating meaningful oral bioavailability [1]. The authors explicitly highlight this as a key advantage over previously reported injection-dependent PROTACs [1]. No oral bioavailability data have been published in the peer-reviewed literature for dFKBP-1, MC-25B, or 22-SLF .

oral bioavailability in vivo pharmacokinetics PROTAC FKBP12

In Vivo Validation Across Species: Rodent to Non-Human Primate Translation

RC32 is the only FKBP12-targeting PROTAC validated for global protein knockdown in four distinct species: mice, rats, Bama pigs, and rhesus monkeys [1]. In rhesus monkeys, FKBP12 was efficiently degraded in heart, liver, kidney, spleen, lung, and stomach after 3 days of intraperitoneal administration (8 mg/kg, twice daily) [1]. dFKBP-1 lacks any published in vivo animal data; a 2021 master thesis explicitly noted that its in vivo functioning still needed to be tested [2]. Neither MC-25B nor 22-SLF has been evaluated in living animals .

in vivo pharmacology large animal model non-human primate FKBP12 knockdown

FKBP Isoform Selectivity: RC32 Discrimination Among FKBP Family Members

In Jurkat cells, RC32 degrades FKBP12 and the closely related isoform FKBP12.6 but induces no evident degradation of FKBP51 or FKBP11 [1]. FKBP25 degradation can be controlled by adjusting the RC32 dose [1]. A master thesis independently confirmed that both RC32 and dFKBP-1 spare FKBP51 and FKBP52 at the concentrations tested, demonstrating a shared selectivity window for these two CRBN-based PROTACs [2]. The DCAF16-based MC-25B and the FBXO22-dependent 22-SLF recruit entirely different E3 ligases and have not been characterized for FKBP isoform selectivity .

FKBP selectivity FKBP51 FKBP11 FKBP25 off-target profile

Absence of mTOR Pathway Interference: RC32 vs Rapamycin and FK506

Unlike rapamycin—which binds FKBP12 to form a complex that allosterically inhibits mTORC1—RC32 degrades FKBP12 without any detectable effect on phosphorylation of the mTOR downstream effectors S6K and S6 [1]. This represents a critical mechanistic differentiation. Furthermore, a master thesis comparing RC32 and dFKBP-1 concluded that RC32 had no clear impact on mTOR or Ikaros activity, indicating the absence of residual immunomodulatory effects from its rapamycin and pomalidomide constituent moieties [2]. Separately, FK506 (tacrolimus) inhibits calcineurin via FKBP12 binding and is immunosuppressive; a conference poster presented at IMS 2023 confirmed that FKBP12-targeting PROTACs, including RC32, do not cause immunosuppression as measured by NFAT nuclear translocation, in contrast to FK506 [3].

mTOR signaling S6K phosphorylation rapamycin FKBP12 immunosuppression

Reversibility and Protein Recovery Kinetics After RC32 Washout

Upon RC32 washout from Jurkat cells treated with 1 µM for 12 hours, FKBP12 protein levels fully recover within 96 hours [1]. In mice, after 1 day of treatment (30 mg/kg i.p., twice daily), FKBP12 levels in most organs recover within approximately 1 week following compound withdrawal; heart tissue shows the slowest recovery, taking up to 13 days [1]. No comparable washout recovery kinetics data are available for dFKBP-1, MC-25B, or 22-SLF [2].

protein recovery washout kinetics reversible knockdown FKBP12

Optimal Use Cases for FKBP12 PROTAC RC32 Based on Verified Quantitative Differentiation Evidence


Global FKBP12 Knockdown in Large Animal Models (Pig and Non-Human Primate)

RC32 is the only FKBP12-targeting PROTAC validated for global protein knockdown in Bama pigs and rhesus monkeys [1]. At 8 mg/kg i.p. twice daily for 3 days, FKBP12 is efficiently degraded across heart, liver, kidney, spleen, lung, and stomach in rhesus monkeys [1]. This positions RC32 as the sole procurement option for research groups requiring FKBP12 depletion in large animal models where genetic knockout remains technically and financially prohibitive.

Cardiac Biology Studies Requiring mTOR-Independent FKBP12 Depletion

RC32 degrades FKBP12 without affecting mTORC1 signaling (no change in phospho-S6K or phospho-S6) [1], enabling clean dissection of FKBP12's role in cardiac ryanodine receptor regulation, calcium spark dynamics, and contractility. The compound has been used to demonstrate that FKBP12 depletion prolongs Ca²⁺ spark duration (rise-time from 14.3 to 17.2 ms; half-time decay from 34.5 to 44.5 ms) and reduces ejection fraction by 14.1% and fractional shortening by 18.0% in mice [1], providing a chemically inducible model of cardiac dysfunction.

Reversible, Titratable FKBP12 Knockdown for Functional Genomics

The well-characterized reversibility of RC32-mediated FKBP12 degradation—96 hours in vitro, approximately 1 week in vivo [1]—supports self-controlled experimental designs in which FKBP12 is transiently depleted and its recovery monitored over time. This approach eliminates confounding genetic compensation effects inherent in CRISPR/Cas9 knockout models and is particularly valuable for studying FKBP12 in developmental contexts where permanent gene deletion causes embryonic lethality.

TGF-β/BMP Signaling Research in Multiple Myeloma Without Immunosuppression

RC32 potentiates BMP-induced SMAD1/5 signaling and apoptosis in multiple myeloma cells without the immunosuppressive effects characteristic of FK506 [2][3]. The compound selectively degrades FKBP12 and FKBP12.6 while sparing FKBP51 and FKBP52 [1][2], making it a preferred research tool for dissecting FKBP12-dependent TGF-β superfamily signaling in cancer biology where avoidance of calcineurin-mediated immunosuppression is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for FKBP12 PROTAC RC32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.